Rhodium oxide

Catalog No.
S794787
CAS No.
12036-35-0
M.F
O3Rh2
M. Wt
253.809 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rhodium oxide

CAS Number

12036-35-0

Product Name

Rhodium oxide

IUPAC Name

tris(oxygen(2-));bis(rhodium(3+))

Molecular Formula

O3Rh2

Molecular Weight

253.809 g/mol

InChI

InChI=1S/3O.2Rh/q3*-2;2*+3

InChI Key

XBBXDTCPEWHXKL-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

[O-2].[O-2].[O-2].[Rh+3].[Rh+3]

The exact mass of the compound Rhodium(III) oxide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Rhodium(III) oxide (Rh2O3) is a highly stable, dark gray transition metal oxide characterized by its extreme thermal robustness (decomposing only above 1,100 °C) and insolubility in water, acids, and aqua regia . Unlike soluble rhodium salts, anhydrous Rh2O3 serves as a halogen-free, non-hygroscopic solid precursor, making it highly valuable for synthesizing supported heterogeneous catalysts, automotive catalytic converters, and specialized electrocatalytic materials [1]. Its procurement value lies in its ability to provide high-purity rhodium without introducing corrosive counterions, ensuring high reproducibility in catalyst manufacturing and advanced materials science workflows [1].

Substituting Rh2O3 with common soluble precursors like Rhodium(III) chloride (RhCl3) introduces corrosive chloride ions that can poison sensitive active sites and cause detrimental off-gassing during high-temperature thermal activation [1]. Furthermore, in catalytic hydrogenation workflows, substituting Rh2O3 with standard Group 10 oxides (such as Platinum dioxide, PtO2) often results in catalyst poisoning by nitrogen atoms when reducing unactivated N-heterocycles like pyridines [2]. Rh2O3 uniquely resists this poisoning, enabling the reduction of complex functionalized aromatics under mild conditions without the excessive hydrogenolysis or structural degradation seen with generic alternatives [2].

Superior Activity in N-Heterocycle Hydrogenation vs. Nishimura's Catalyst

In the hydrogenation of unprotected pyridines, Rh2O3 demonstrates unexpectedly high catalytic activity under mild conditions (5 bar H2, 40 °C), outperforming standard benchmark materials. When compared head-to-head with Nishimura's Catalyst (a commercial Rh2O3/PtO2 blend), pure Rh2O3 achieved higher activity and diastereoselectivity at equivalent rhodium loadings without suffering from nitrogen-induced catalyst poisoning[1].

Evidence DimensionCatalytic activity in unprotected pyridine hydrogenation
Target Compound DataRh2O3 (0.5 mol% loading, 5 bar H2, 40 °C)
Comparator Or BaselineNishimura's Catalyst (Rh2O3/PtO2) at identical Rh loading
Quantified DifferenceRh2O3 outperformed the mixed Pt/Rh oxide in overall activity and yield
ConditionsTrifluoroethanol (TFE) solvent, 40 °C, 5 bar H2

Procurement of pure Rh2O3 enables pharmaceutical manufacturers to efficiently reduce unactivated N-heterocycles under safer, low-pressure conditions without relying on mixed-metal catalysts.

Bifunctional Enhancement of Alkaline HOR/HER Electrocatalysis

For electrochemical energy conversion, the presence of Rh2O3 alongside Rh metal drastically alters the reaction kinetics in alkaline media. Research demonstrates that Rh-Rh2O3 nanoparticles on carbon supports exhibit a 50-fold increase in Hydrogen Oxidation Reaction (HOR) activity and a 10-fold increase in Hydrogen Evolution Reaction (HER) activity compared to Rh2O3-free rhodium nanoparticles [1]. This is driven by Rh2O3 providing optimal adsorption sites for OH- species, facilitating the adsorptive dissociation of water[1].

Evidence DimensionAlkaline HOR and HER Activity
Target Compound DataRh-Rh2O3 Nanoparticles/C
Comparator Or BaselineRh2O3-free Rh Nanoparticles/C
Quantified Difference50-fold higher HOR activity; 10-fold higher HER activity
ConditionsAlkaline electrolyte (base), evaluated for overpotential and current density

Engineers designing alkaline fuel cells or electrolyzers must procure Rh2O3-containing precursors to achieve the critical OH- adsorption sites required for commercially viable overpotentials.

Thermal Reduction Profile and Anti-Coking in Methane Dry Reforming

When used as a promoter in nickel-based catalysts (Ni/YSZ) for the Dry Reforming of Methane (DRM), Rh2O3 significantly alters the thermal reduction profile and stability of the material. The addition of 4.0 wt.% Rh2O3 shifts the reduction temperature of nickel oxide down from 300-500 °C to 250-350 °C [1]. Furthermore, Rh2O3 promotes carbon oxidation through gasification, restricting coke formation to only a 12.5% weight loss on spent catalysts, thereby drastically extending the operational lifespan compared to unpromoted Ni catalysts [1].

Evidence DimensionNickel oxide reduction temperature and carbon deposition (coking)
Target Compound Data4.0 wt.% Rh2O3-promoted Ni/YSZ catalyst
Comparator Or BaselineUnpromoted Ni/YSZ catalyst
Quantified DifferenceReduction temp lowered by >100 °C; highly restricted coke formation (12.5% weight loss)
ConditionsTubular reactor, 800 °C, Dry Reforming of Methane (CH4 + CO2)

Industrial buyers sourcing promoters for syngas or reforming catalysts should select Rh2O3 to simultaneously lower activation energy costs and prevent rapid catalyst deactivation from coking.

Pharmaceutical Synthesis of Piperidines

Procuring Rh2O3 enables the mild-condition hydrogenation of unprotected pyridines to synthesize piperidine derivatives, avoiding the high pressures and catalyst poisoning associated with standard PtO2 [1].

Alkaline Electrolyzer and Fuel Cell Cathodes

Integrating Rh2O3 into carbon-supported electrocatalysts leverages its unique OH- adsorption capabilities, maximizing HOR/HER kinetics in alkaline media far beyond pure rhodium baselines [2].

Anti-Coking Promoters for Syngas Production

Doping nickel-based dry reforming catalysts with Rh2O3 lowers operational reduction temperatures and actively gasifies carbon deposits, extending catalyst life in high-temperature methane reforming [3].

Physical Description

Grey solid; [HSDB] Yellow hygroscopic powder; Insoluble in water; [Alfa Aesar MSDS]

Hydrogen Bond Acceptor Count

3

Exact Mass

253.79573 Da

Monoisotopic Mass

253.79573 Da

Heavy Atom Count

5

UNII

6PYI3777JI

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 38 of 134 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 96 of 134 companies with hazard statement code(s):;
H271 (88.54%): May cause fire or explosion;
strong Oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H302 (11.46%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (11.46%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (11.46%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.46%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (11.46%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Other CAS

12036-35-0

Wikipedia

Rhodium(III) oxide

General Manufacturing Information

Rhodium oxide (Rh2O3): ACTIVE

Dates

Last modified: 08-15-2023

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